"synthesis protocol for Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane"
"synthesis protocol for Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane"
An In-Depth Technical Guide to the Synthesis of Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane
Authored by: A Senior Application Scientist
Abstract
This guide provides a comprehensive, technically detailed protocol for the synthesis of Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane, a tetravalent, alkyne-functionalized molecular scaffold. This molecule is of significant interest to researchers in drug development and materials science due to its utility in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "Click Chemistry".[1][2] The symmetrical, four-armed structure allows for the multivalent presentation of azide-containing biomolecules, nanoparticles, or polymers, making it an invaluable tool for creating complex molecular conjugates. This document elucidates the synthetic strategy, provides a detailed step-by-step experimental protocol with justifications for methodological choices, and outlines the necessary purification and characterization steps.
Introduction and Synthetic Strategy
Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane possesses a central quaternary carbon atom derived from pentaerythritol, from which four identical arms extend. Each arm consists of a 3-methoxypropanamide linker terminating in a reactive propargyl (prop-2-ynyl) group. The core of this synthesis lies in a robust and well-established amide bond formation reaction.
Retrosynthetic Analysis
A logical retrosynthetic approach breaks the target molecule down into its constituent precursors. The key disconnection is at the four amide bonds, revealing a tetra-carboxylic acid core and four equivalents of propargylamine. The tetra-acid itself can be envisioned as originating from the versatile and inexpensive starting material, pentaerythritol, through a base-catalyzed Michael addition with an acrylic acid precursor.
Caption: Retrosynthetic pathway for the target molecule.
This analysis leads to a straightforward two-part synthetic plan:
-
Synthesis of the Tetra-acid Core: Construction of the pentaerythritol tetra(3-propanoic acid) intermediate.
-
Amide Coupling: Formation of the final product by coupling the tetra-acid with propargylamine.
Part I: Synthesis of the Tetra-Carboxylic Acid Core
The tetra-acid core, pentaerythritol tetra(3-propanoic acid), is synthesized via a two-step process starting from pentaerythritol. The first step is a cyanoethylation reaction, a specific type of Michael addition, followed by the hydrolysis of the resulting nitrile groups.
Step 1: Cyanoethylation of Pentaerythritol
Pentaerythritol is reacted with four equivalents of acrylonitrile in the presence of a base catalyst. The base deprotonates the hydroxyl groups of pentaerythritol, forming alkoxides that act as nucleophiles, attacking the β-carbon of acrylonitrile.
Step 2: Hydrolysis of the Tetranitrile
The resulting tetranitrile intermediate is then subjected to harsh hydrolytic conditions (typically strong acid or base) to convert the four nitrile groups into carboxylic acids, yielding the desired tetra-acid core.
Part II: Synthesis of the Target Molecule via Amide Coupling
The final and most critical step is the formation of four amide bonds between the tetra-carboxylic acid core and propargylamine. For this transformation, a carbodiimide-mediated coupling strategy is employed, specifically using dicyclohexylcarbodiimide (DCC) in conjunction with 1-hydroxybenzotriazole (HOBt).
Principle and Rationale of DCC/HOBt Coupling
Directly reacting a carboxylic acid with an amine to form an amide is generally inefficient as the amine's basicity deprotonates the carboxylic acid, forming a non-reactive carboxylate salt.[3] Coupling agents are required to activate the carboxylic acid.
-
DCC (Dicyclohexylcarbodiimide): DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate effectively has a good leaving group, which can then be displaced by the amine nucleophile to form the amide bond.[3][4]
-
HOBt (1-Hydroxybenzotriazole): While the O-acylisourea is reactive, it is also unstable and can rearrange into an unreactive N-acylurea byproduct. HOBt is added as an activator or additive to intercept the O-acylisourea, forming a more stable HOBt-ester intermediate.[4][5][6] This active ester reacts cleanly with the amine to yield the desired amide, significantly enhancing reaction efficiency and minimizing side-product formation.[7]
The primary byproduct of the DCC-mediated reaction is dicyclohexylurea (DCU), which is conveniently insoluble in most common organic solvents and can be easily removed by filtration.[4][5]
Caption: Role of DCC and HOBt in amide bond formation.
Materials and Equipment
| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Notes |
| Pentaerythritol tetra(3-propanoic acid) | C₁₇H₂₈O₁₂ | 424.40 | N/A | Synthesized in Part I |
| Propargylamine | C₃H₅N | 55.08 | 107-11-9 | Corrosive, flammable liquid |
| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 538-75-0 | Potent sensitizer, toxic |
| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.12 | 2592-95-2 | Explosive potential when dry |
| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Use dry solvent |
| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Alternative dry solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | For extraction/chromatography |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | For chromatography |
| Equipment | ||||
| Round-bottom flasks | Flame-dried | |||
| Magnetic stirrer and stir bars | ||||
| Ice bath | ||||
| Septa and needles | For inert atmosphere | |||
| Filtration apparatus (Büchner funnel) | ||||
| Rotary evaporator | ||||
| Glass column for chromatography | ||||
| TLC plates (silica gel) |
Detailed Experimental Protocol
Safety Note: This procedure must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. DCC is a potent allergen and moisture-sensitive. Propargylamine is toxic and flammable.
-
Reaction Setup:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pentaerythritol tetra(3-propanoic acid) (1.0 eq, e.g., 4.24 g, 10 mmol).
-
Add 1-Hydroxybenzotriazole (HOBt) (4.4 eq, 5.95 g, 44 mmol).
-
Dissolve the solids in anhydrous Dichloromethane (DCM) (100 mL). If solubility is an issue, anhydrous DMF can be used as a solvent or co-solvent.
-
Add propargylamine (4.4 eq, 2.42 g, 44 mmol) to the solution via syringe.
-
-
Coupling Reaction:
-
Cool the flask to 0 °C using an ice-water bath.
-
In a separate flask, dissolve Dicyclohexylcarbodiimide (DCC) (4.4 eq, 9.08 g, 44 mmol) in a minimal amount of anhydrous DCM (e.g., 20 mL).
-
Add the DCC solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C. The formation of a white precipitate (DCU) should become visible during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A typical mobile phase would be 50-70% ethyl acetate in hexanes. The consumption of the starting tetra-acid should be observed.
-
Work-up and Purification
-
Removal of DCU:
-
Once the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize the precipitation of dicyclohexylurea (DCU).
-
Filter the reaction mixture through a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
-
Aqueous Work-up:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL). This removes unreacted amine, excess HOBt, and residual acids/bases.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Chromatographic Purification:
-
The resulting crude oil or solid is purified by flash column chromatography on silica gel.
-
A gradient elution system, starting with a lower polarity solvent mixture (e.g., 30% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 70% ethyl acetate in hexanes), is typically effective for separating the product from any remaining impurities.
-
Collect the fractions containing the pure product (identified by TLC) and combine them.
-
Remove the solvent under reduced pressure to yield Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane as a pure solid or viscous oil.
-
Caption: Step-by-step experimental workflow diagram.
Characterization
The identity and purity of the final product, Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane, should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the molecular structure, showing characteristic peaks for the alkyne protons, methylene groups, and the central quaternary carbon environment.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, which corresponds to the chemical formula C₂₉H₄₀N₄O₈ (Exact Mass: 572.2846).[1]
-
Infrared (IR) Spectroscopy: IR analysis will show characteristic absorption bands for the N-H and C=O stretches of the amide groups, as well as the ≡C-H and C≡C stretches of the terminal alkyne groups.
Conclusion
This guide details a reliable and reproducible synthesis of Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane. The protocol leverages a well-understood cyanoethylation/hydrolysis sequence to build the molecular core, followed by a highly efficient DCC/HOBt-mediated amide coupling. The resulting tetra-alkyne functionalized scaffold is a high-value building block for constructing complex, multivalent systems for applications ranging from targeted drug delivery to advanced materials. Adherence to the described procedures, particularly regarding anhydrous conditions and purification steps, is critical for achieving high purity and yield.
References
- Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane | CAS - MedKoo Biosciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiauq1VVL1pR16a48Mo-Uj0tG0wHVzP2ygo5LYOwfXWn8D7TPP44atdN3ffvPxarsH7RfEjdVMmhyBm7bh801iCNc_NtEfckJZuqAEhYyIxls068MJ8EVOvVU86R_qJes=]
- Acid-Amine Coupling using DCC - Organic Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9UzIhR6l2TWXhpuyF6gpUO4rqtP1DX3T7jArwl4INoo4xlzsSIjoBdqLT2TD03kHNUP0xHosvIuqn0lEzC9ml2dWXGirq-ngh1s8I2ozx4_VKJKZvhndZEcUWpyWJYY6qb8hdwl4T_jHrgtTmHmVJKd7fZSmhWA==]
- Coupling Reagents - Aapptec Peptides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMg1iIZ7M8RijzS6anBAS5EcSEJItPTIeiko2z5b1p_x7ZcQC4VBx0KerRzWSdNoxHxPwJt2ordVD1Uh4poQK3Lq1UhvnhCMCfYmcdJEyZSjbHQQKlkLXJMhNUczMkhsdpxuA9UhSQlmcOwReO55pEr8ViBtuDzmNF0FTQkvQ3dIn7yCb-VCnqtY8IXd0=]
- Tetra(3-methoxy-N-(PEG2-prop-2-ynyl)propanamide) Methane | BroadPharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeKCvdo2VQo1pAf5gsG6PRtKw0GGAkYB3CKr1QvVr4mlxCS937hkuVnsAXJYQzgTDB7lz803XbacxBaB7LN88uASsJXj0c4LNDT1s3IV3iujXV7xl7JqfoiBE0Z6ooSONV0Q==]
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJXGbINHZuxDylHgrmEN5ANu3u0T5j3fkz2ucvFT1JDlBiS3PeHAcft4fA4SOOZyIcyGGfjRbWZCNnvUGNxfKW1dzjcwAboZ-fmJVYeAZSdGAq_s9QLS-hE6AXUwz91rDNAgiEpPgn-QWtv7Y=]
- HOBt and DCC in the synthesis of peptides - Chemistry Stack Exchange. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFEk1U3PqmaBToOLJ-DFv5oMjZbh3P0H7esmcU9EtJ6jqYqUtvVzv4dyamLylTxLtE-c7O7xQZhOGcb6s6jJ4x2mnVJ8SFIFhxsiPEDd_ePEDpm4yQgDDMhuFY8rIhwfOF08F1JnUZlaoYQ7A_M1Zg8clkb2bkbwzIuNG7ApOOzMH5_TsLQAVsne-797kdAfOPUSBQ9QyDL9w=]
- Tetra(3-methoxy-N-(PEG2-prop-2-ynyl)propanamide) Methane - Precise PEG. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhaHHd4ICkhD8XwO8frNsns7rzAJo4WZP3S9ouf2NtkWpa11KL3LPYwLyb56Jah3XlGZ15SneS8Xxmmh2hI7wjoD1BZGj-UGFJbUR4wqxDxtHhRsx2QUSXiU3aFLWh-j64e8NeHcf2hSC-Ix4s7hSVCvRGukqWJzWgidjuJFMR2jrVpk44bkgM0bhzxqjS4g==]
- Tetra(3-methoxy-N-(prop-2-ynyl)propanamide) Methane - Precise PEG. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLFmMEqo_kB_7Fug0mL6lUqBOgcpc-e3shHqy790aZoAp1dN3yWcihDUSqYrrOrrzNbgZ0en7mqrW4QAj2WysAtxmUTABKvtf2iCXcxtph-ENhh4zuseh2yhOcW0vfzELwSrJvILiKXUnSxXDOeTj2HvOb_6CPt30Y8rO9THjNJS4haGuEMd9TwuY=]
- Conversion of Carboxylic acids to amides using DCC as an activating agent. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4Dq3aHxrLLpMoHJJ-StAHlf_7Y1CHK588bS6n1-9JcZqAtOy9v6JsRAOgo9nBIiDUyYPGqkH6zBtwfwi6_GHrjbwLHOE0iqnG1rivKcz5PFDd0MRdUbhImtbvnewjdbx8LbLQRlvDBXD6dYlmibWM4N1NvAMHGINS0y6IMkVl-y-YblzMz6gVM_QnQ-BCcAd59TTOz4Yh81ZdyWwakqWJqQaH6r-fejOkhAiydchat5mPIszhURZCCDIJX9SOSyZ4CYcuBj98kf5nuDWGNvJmX3DXbFC52eZEU849plSfav2_pCZvXlofntvyLYXVpsExzIs28b4Ci593RT4yu8dsg8_QX_Z_1r7HQPQkyN2KI9Nizvk6rzhW]
Sources
- 1. medkoo.com [medkoo.com]
- 2. Tetra(3-methoxy-N-(PEG2-prop-2-ynyl)propanamide) Methane | BroadPharm [broadpharm.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. peptide.com [peptide.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
